Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate is not fully understood. However, it is believed to bind to specific proteins in cells, altering their function and ultimately leading to various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate in lab experiments is its ability to selectively bind to specific proteins, making it a useful tool for studying protein-ligand interactions. However, one limitation is that it may not be suitable for all experiments, as its effects may vary depending on the specific protein being studied.
Zukünftige Richtungen
There are many potential future directions for the use of methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate in scientific research. One area of interest is in the development of novel anti-cancer agents, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, it may be useful in the study of various biological processes, such as inflammation and cell signaling pathways. Further research is needed to fully understand the potential applications of this compound.
In conclusion, this compound is a valuable tool compound in scientific research, with a wide range of potential applications. Its unique properties and ability to selectively bind to specific proteins make it a useful tool for studying protein-ligand interactions and various biological processes. While further research is needed to fully understand its mechanism of action and potential applications, it has shown promising results in the development of novel anti-cancer agents and other areas of research.
Synthesemethoden
The synthesis of methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-pyridinecarboxylic acid and thionyl chloride. The resulting product is then treated with methylamine to obtain the final product. This process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate has a wide range of scientific research applications. It is commonly used as a tool compound to study protein-ligand interactions, particularly in the field of drug discovery. It has also been used in the development of novel anti-cancer agents, as well as in the study of various biological processes such as inflammation and apoptosis.
Eigenschaften
Molekularformel |
C14H11ClN2O3 |
---|---|
Molekulargewicht |
290.7 g/mol |
IUPAC-Name |
methyl 4-chloro-3-(pyridine-3-carbonylamino)benzoate |
InChI |
InChI=1S/C14H11ClN2O3/c1-20-14(19)9-4-5-11(15)12(7-9)17-13(18)10-3-2-6-16-8-10/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
NERCFWSTPJPYSL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.